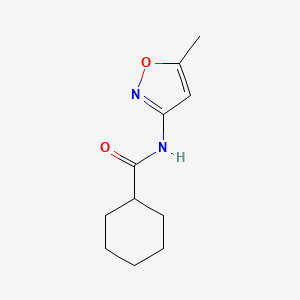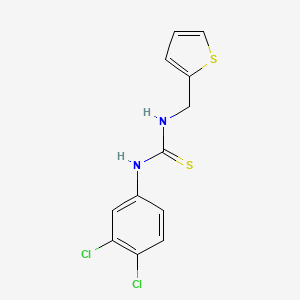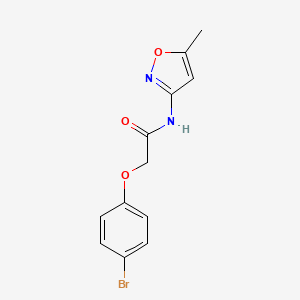
3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide, also known as DAPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DAPMA is a derivative of mesityl and has been synthesized through a number of methods.
作用机制
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide is not fully understood, but it is believed to act as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell signaling, proliferation, and differentiation. Inhibition of kinases has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of kinase activity. In cancer cells, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been shown to induce cell death through the activation of caspases, which are enzymes responsible for the cleavage of various cellular proteins. In neurodegenerative disorders, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been shown to inhibit the activity of kinases that are involved in the formation of amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for various analytical techniques, including NMR and mass spectrometry. However, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has some limitations, including its low solubility in water, which requires the use of organic solvents for its preparation and handling.
未来方向
There are several future directions for the research on 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacological properties. 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent in clinical trials.
Conclusion:
In conclusion, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis method of 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide involves the use of hazardous chemicals, and proper safety precautions should be taken. 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been shown to have various biochemical and physiological effects, and further research is needed to evaluate its potential as a therapeutic agent.
合成方法
3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide can be synthesized through various methods, including the reaction between mesityl oxide and 3,4-dimethoxyaniline, and the reaction between mesityl isocyanate and 3,4-dimethoxyaniline. The latter method is preferred due to the higher yield and purity of the product. The synthesis of 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide involves the use of hazardous chemicals, including mesityl isocyanate, which requires proper handling and safety precautions.
科学研究应用
3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been used in various research fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been tested for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been used as a building block for the synthesis of various compounds. In materials science, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been used as a monomer for the synthesis of polymers with unique properties.
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13-10-14(2)20(15(3)11-13)21-19(22)9-7-16-6-8-17(23-4)18(12-16)24-5/h6-12H,1-5H3,(H,21,22)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBDGHRUHQBXJU-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5741721.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5741724.png)


![4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5741739.png)



![1-[2-(2,3-dichlorophenoxy)ethyl]piperidine](/img/structure/B5741778.png)
![N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide](/img/structure/B5741782.png)
![4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5741789.png)

![N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5741796.png)